4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 2097859-47-5
Cat. No.: VC4756263
Molecular Formula: C10H12F3N3O
Molecular Weight: 247.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097859-47-5 |
|---|---|
| Molecular Formula | C10H12F3N3O |
| Molecular Weight | 247.221 |
| IUPAC Name | 4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C10H12F3N3O/c1-17-7-2-3-16(5-7)9-4-8(10(11,12)13)14-6-15-9/h4,6-7H,2-3,5H2,1H3 |
| Standard InChI Key | DPHVAUIORHOIRY-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Introduction
The compound 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that incorporates a trifluoromethyl group and a methoxypyrrolidinyl moiety attached to a pyrimidine ring. While specific information on this exact compound is limited in the provided search results, we can infer its potential properties and applications based on similar compounds and the functional groups involved.
Synthesis
The synthesis of similar pyrimidine derivatives often involves multi-step reactions starting from simple precursors like ethyl trifluoroacetoacetate or other fluorinated compounds. For 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, a plausible synthetic route might involve:
-
Pyrimidine Ring Formation: Using a suitable trifluoromethyl-containing precursor to form the pyrimidine core.
-
Introduction of the Methoxypyrrolidinyl Group: This could involve nucleophilic substitution or coupling reactions to attach the 3-methoxypyrrolidin-1-yl moiety to the pyrimidine ring.
Biological Activities
Trifluoromethyl pyrimidine derivatives have shown various biological activities, including antifungal, insecticidal, and anticancer properties . The presence of a methoxypyrrolidinyl group could potentially enhance interactions with specific biological targets, although specific data on 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is not available.
Potential Applications
Given the properties of similar compounds, 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine might be explored for applications in:
-
Agriculture: As a potential herbicide or fungicide.
-
Pharmaceuticals: For its potential anticancer or antiviral activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume